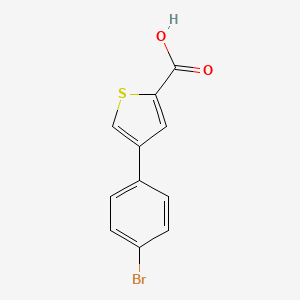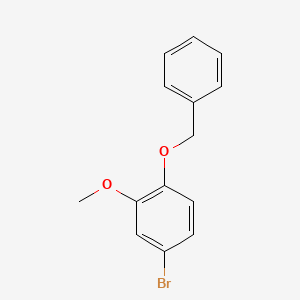
4-(4-bromophenyl)thiophene-2-carboxylic Acid
Vue d'ensemble
Description
The compound "4-(4-bromophenyl)thiophene-2-carboxylic Acid" is a brominated thiophene derivative, which is a part of a class of compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of the bromophenyl group attached to the thiophene ring suggests potential for further chemical modifications, as bromine is a good leaving group in many organic reactions .
Synthesis Analysis
The synthesis of brominated thiophene derivatives can be achieved through various methods. For instance, direct bromination of ethyl 5-alkylthiophene-2-carboxylates followed by saponification has been shown to yield ethyl 5-alkyl-4-bromothiophene-2-carboxylates with high selectivity and without isomerization of the alkyl substituents . Additionally, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide through successive lithiations and bromination starting from thiophene has been reported, demonstrating the versatility of bromination reactions in thiophene chemistry .
Molecular Structure Analysis
The molecular structure of brominated thiophene derivatives can be characterized using various spectroscopic techniques. For example, the structure of a new thiophene derivative was confirmed by NMR, mass spectrometry, and X-ray crystallography . The crystal structures of cocrystals involving 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine have also been determined, providing insights into the hydrogen bonding and molecular interactions present in these compounds .
Chemical Reactions Analysis
Brominated thiophene derivatives can undergo a variety of chemical reactions due to the presence of the bromine atom, which can act as a leaving group. For instance, Suzuki cross-coupling reactions have been employed to synthesize novel thiophene-based derivatives with spasmolytic activity . The reactivity of these compounds can be further studied using density functional theory (DFT) calculations to understand their electronic properties and predict their behavior in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated thiophene derivatives can be explored through experimental and computational methods. Vibrational spectra and DFT simulations have been used to investigate the geometric parameters, vibrational frequencies, and molecular orbital energies of these compounds . Such studies are essential for understanding the stability and reactivity of the compounds, as well as for predicting their potential applications.
Applications De Recherche Scientifique
Synthesis and Characterization
4-(4-bromophenyl)thiophene-2-carboxylic acid plays a crucial role in the synthesis of various heterocyclic compounds. Studies have shown that compounds containing thiophene have diverse biological activities, including anticancer, antibacterial, antiviral, and antioxidant properties. One study synthesized novel thiophene derivatives with promising antibacterial and antifungal properties, highlighting the potential of 4-(4-bromophenyl)thiophene-2-carboxylic acid in medicinal chemistry (Mabkhot et al., 2017).
Heterocyclic Syntheses
The compound is also significant in the field of heterocyclic syntheses. For instance, 3-bromothiophen-2- and 4-bromothiophen-3-carboxylic acids, similar to 4-(4-bromophenyl)thiophene-2-carboxylic acid, have been used in reactions with carbanions to produce thienopyranones and thienopyridinones (Ames & Ribeiro, 1975).
Bromination Studies
Research on the bromination of related compounds, such as ethyl 5-alkylthiophene-2-carboxylates, demonstrates the specificity and efficiency of bromination processes. These studies contribute to a better understanding of how brominated thiophene derivatives, like 4-(4-bromophenyl)thiophene-2-carboxylic acid, can be synthesized (Taydakov & Krasnoselskiy, 2010).
Catalysis and Chemical Reactions
The compound also finds applications in catalysis and chemical reactions. For instance, research into the rhodium-catalyzed alkenylation of substituted thiophene-2-carboxylic acids, including brominated derivatives, reveals insights into regioselective catalytic processes (Iitsuka et al., 2013).
Antimicrobial Evaluation
Thiophene derivatives, including those synthesized from compounds similar to 4-(4-bromophenyl)thiophene-2-carboxylic acid, have been evaluated for antimicrobial activity. These studies contribute to the development of new antimicrobial agents (Deep et al., 2014).
Photoluminescence Characteristics
Another interesting application is in the field of photoluminescence. Research into the synthesis and photoluminescence characteristics of novel 4-aryl substituted thiophene derivatives, involving bromophenyl groups, has been conducted, highlighting potential applications in materials science (Xu et al., 2012).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral, Aquatic Chronic 4, and Eye Irrit. 2. It has hazard statements H302, H319, and H413, indicating it is harmful if swallowed, causes serious eye irritation, and may cause long-lasting harmful effects to aquatic life . Precautionary statements include P273, P301 + P312 + P330, and P305 + P351 + P338, advising to avoid release to the environment, call a poison center if swallowed, and rinse cautiously with water if it gets in the eyes .
Mécanisme D'action
Target of Action
It’s worth noting that thiophene-2-carboxylic acid, a related compound, is used in the production of suprofen, an active ingredient in some eye drops .
Biochemical Pathways
Related compounds like 2-(4-bromophenyl)thiophene have been used as reagents in the synthesis of 6-o-arylpropargyl diazalides, which have activity against streptococcus pneumoniae .
Propriétés
IUPAC Name |
4-(4-bromophenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2S/c12-9-3-1-7(2-4-9)8-5-10(11(13)14)15-6-8/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHUPHYFDBYWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373754 | |
| Record name | 4-(4-bromophenyl)thiophene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)thiophene-2-carboxylic Acid | |
CAS RN |
26145-14-2 | |
| Record name | 4-(4-bromophenyl)thiophene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Bromophenyl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl methanesulfonate](/img/structure/B1273543.png)

![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)





![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)




